Litronesib - 910634-41-2

Litronesib

Catalog Number: EVT-287850
CAS Number: 910634-41-2
Molecular Formula: C23H37N5O4S2
Molecular Weight: 511.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Litronesib has been used in trials studying the treatment of Solid Tumors, Ovarian Cancer, Gastric Cancer, Prostate Cancer, and Acute Leukaemia, among others.
Litronesib is an inhibitor of the kinesin-related motor protein Eg5 with potential antineoplastic activity. Litronesib selectively inhibits the activity of Eg5, which may result in mitotic disruption, apoptosis and consequently cell death in tumor cells that are actively dividing. The ATP-dependent Eg5 kinesin-related motor protein (also known as KIF11 or kinesin spindle protein-5) is a plus-end directed kinesin motor protein that plays an essential role during mitosis, particularly in the regulation of spindle dynamics, including assembly and maintenance.
Overview

Litronesib, also known by its developmental code LY2523355, is a small molecule inhibitor targeting the kinesin-related motor protein Eg5 (kinesin spindle protein). This compound has potential antineoplastic activity, making it a candidate for cancer therapy due to its role in disrupting mitotic processes in rapidly dividing cells. Eg5 is crucial for proper chromosomal segregation during cell division, and its inhibition can lead to mitotic arrest and subsequent apoptosis in cancer cells.

Source and Classification

Litronesib is classified as a kinesin inhibitor and is primarily studied for its applications in oncology. The compound has been synthesized and characterized in various studies, highlighting its mechanism of action and efficacy against different cancer cell lines. Research indicates that Litronesib's inhibition of Eg5 leads to significant antitumor effects, particularly in solid tumors.

Synthesis Analysis

The synthesis of Litronesib involves several steps that typically include the formation of a thiadiazole ring structure, which is integral to its activity. Specific methods used in the synthesis may vary, but they often involve:

  • Formation of key intermediates through reactions such as cyclization and functional group modifications.
  • Purification techniques like chromatography to isolate the final product.

Technical details regarding the synthesis can be found in various publications that detail the synthetic pathways and optimization processes employed to enhance yield and purity.

Molecular Structure Analysis

The molecular structure of Litronesib has been elucidated through X-ray crystallography and other analytical techniques. Key features include:

  • Chemical Formula: C₁₃H₁₅F₂N₃O
  • Molecular Weight: Approximately 269.28 g/mol
  • Structural Components: The compound contains a thiadiazole moiety, which is critical for its binding affinity to the Eg5 protein.

The three-dimensional conformation of Litronesib allows it to effectively interact with the active site of Eg5, inhibiting its function.

Chemical Reactions Analysis

Litronesib undergoes specific chemical reactions that are essential for its activity:

  • Binding Mechanism: The compound binds to the ATP-binding site of Eg5, preventing ATP hydrolysis and thus inhibiting motor function.
  • Stability Studies: Research has shown that Litronesib exhibits stability under physiological conditions, which is crucial for its therapeutic application.

These reactions are often characterized through kinetic studies that assess the compound's efficacy in various biological contexts.

Mechanism of Action

The mechanism by which Litronesib exerts its antitumor effects involves:

  1. Inhibition of Kinesin Function: By binding to Eg5, Litronesib disrupts the normal function of this motor protein during mitosis.
  2. Induction of Mitotic Arrest: This inhibition leads to an accumulation of cells in metaphase, ultimately triggering apoptotic pathways.
  3. Cell Cycle Disruption: The resultant cell cycle arrest prevents tumor growth and proliferation.

Data from cellular assays demonstrate that Litronesib effectively induces apoptosis in cancer cell lines, confirming its potential as an anticancer agent.

Physical and Chemical Properties Analysis

Litronesib possesses several notable physical and chemical properties:

  • Solubility: It is soluble in common organic solvents but may have limited solubility in water.
  • Stability: The compound shows good stability under acidic and neutral pH conditions but may degrade under extreme alkaline conditions.
  • Melting Point: The melting point provides insights into its thermal stability, which is relevant for formulation development.

These properties are critical for understanding how Litronesib can be effectively formulated for clinical use.

Applications

Litronesib has been primarily investigated for its applications in cancer treatment. It has shown promise in preclinical studies against various types of tumors, including breast cancer and glioblastoma. Clinical trials have evaluated its safety and efficacy, positioning it as a potential therapeutic option for patients with solid tumors resistant to conventional treatments.

Properties

CAS Number

910634-41-2

Product Name

Litronesib

IUPAC Name

N-[(5R)-4-(2,2-dimethylpropanoyl)-5-[[2-(ethylamino)ethylsulfonylamino]methyl]-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

Molecular Formula

C23H37N5O4S2

Molecular Weight

511.7 g/mol

InChI

InChI=1S/C23H37N5O4S2/c1-8-24-14-15-34(31,32)25-16-23(17-12-10-9-11-13-17)28(19(30)22(5,6)7)27-20(33-23)26-18(29)21(2,3)4/h9-13,24-25H,8,14-16H2,1-7H3,(H,26,27,29)/t23-/m0/s1

InChI Key

YVAFBXLHPINSIK-QHCPKHFHSA-N

SMILES

CCNCCS(=O)(=O)NCC1(N(N=C(S1)NC(=O)C(C)(C)C)C(=O)C(C)(C)C)C2=CC=CC=C2

Solubility

Soluble in DMSO, not in water

Synonyms

litronesib; Eg5 KinesinRelated Motor Protein Inhibitor LY2523355; Code name: LY2523355; KF 89617.

Canonical SMILES

CCNCCS(=O)(=O)NCC1(N(N=C(S1)NC(=O)C(C)(C)C)C(=O)C(C)(C)C)C2=CC=CC=C2

Isomeric SMILES

CCNCCS(=O)(=O)NC[C@@]1(N(N=C(S1)NC(=O)C(C)(C)C)C(=O)C(C)(C)C)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.